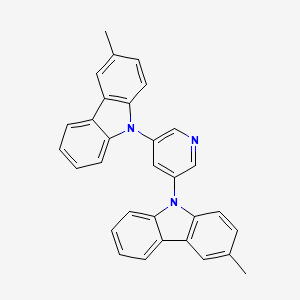
9,9'-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) typically involves the coupling of carbazole derivatives with pyridine cores. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or pyridine rings are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products:
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted carbazole derivatives.
Applications De Recherche Scientifique
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Mécanisme D'action
The mechanism of action of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective conjugation and delocalization of electrons, which enhances its charge transport properties. In OLEDs, it acts as a host material that facilitates the transfer of energy to the emissive dopant, resulting in efficient light emission .
Comparaison Avec Des Composés Similaires
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine (3,6-MeCzPy)
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)
Comparison: Compared to these similar compounds, 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) exhibits unique properties due to the specific positioning of the methyl groups and the pyridine core. This configuration enhances its thermal stability, photophysical properties, and charge transport efficiency, making it a superior candidate for use in optoelectronic devices .
Propriétés
Numéro CAS |
879627-92-6 |
|---|---|
Formule moléculaire |
C31H23N3 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-methyl-9-[5-(3-methylcarbazol-9-yl)pyridin-3-yl]carbazole |
InChI |
InChI=1S/C31H23N3/c1-20-11-13-30-26(15-20)24-7-3-5-9-28(24)33(30)22-17-23(19-32-18-22)34-29-10-6-4-8-25(29)27-16-21(2)12-14-31(27)34/h3-19H,1-2H3 |
Clé InChI |
KVKNZQFVTNFAMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CN=C4)N5C6=C(C=C(C=C6)C)C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


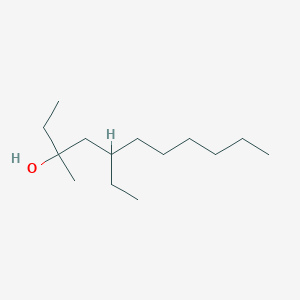
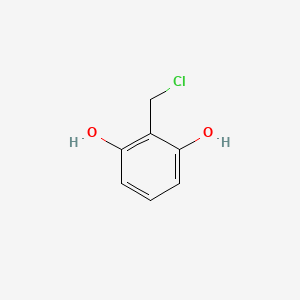


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
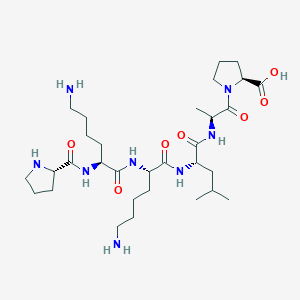
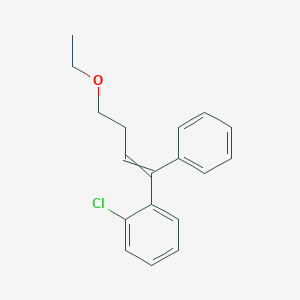
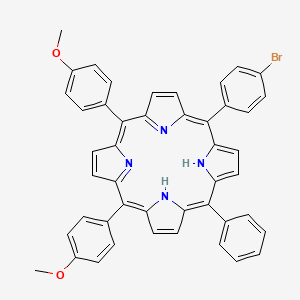
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
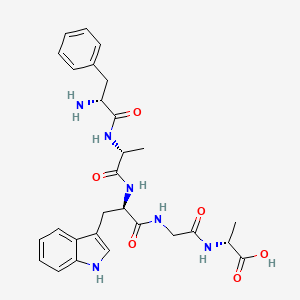
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
